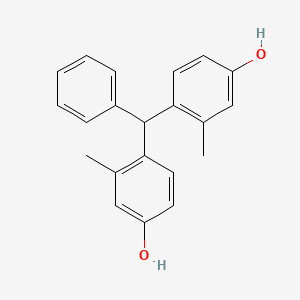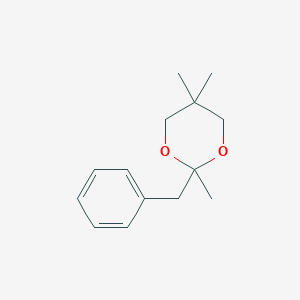
2-Benzyl-2,5,5-trimethyl-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzyl-2,5,5-trimethyl-1,3-dioxane is an organic compound with the molecular formula C14H20O2. It is a member of the dioxane family, characterized by a six-membered ring containing two oxygen atoms. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-2,5,5-trimethyl-1,3-dioxane typically involves the reaction of benzyl alcohol with 2,2,5-trimethyl-1,3-dioxane-4,6-dione under acidic conditions. The reaction proceeds through the formation of an intermediate acetal, which then undergoes cyclization to form the desired product .
Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route, with optimization for large-scale reactions. The use of continuous flow reactors and catalytic systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Benzyl-2,5,5-trimethyl-1,3-dioxane undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, in solvents like ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted dioxanes depending on the nucleophile used.
Applications De Recherche Scientifique
2-Benzyl-2,5,5-trimethyl-1,3-dioxane has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Benzyl-2,5,5-trimethyl-1,3-dioxane involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form stable intermediates through cyclization and acetal formation, which are crucial in its reactivity and biological activity .
Comparaison Avec Des Composés Similaires
2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid): Known for its high acidity and use in organic synthesis.
5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane: Used as a boron-containing reagent in organic synthesis.
Uniqueness: 2-Benzyl-2,5,5-trimethyl-1,3-dioxane stands out due to its unique benzyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications .
Propriétés
Numéro CAS |
6282-28-6 |
|---|---|
Formule moléculaire |
C14H20O2 |
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
2-benzyl-2,5,5-trimethyl-1,3-dioxane |
InChI |
InChI=1S/C14H20O2/c1-13(2)10-15-14(3,16-11-13)9-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3 |
Clé InChI |
KFBDJBFMKAJYMT-UHFFFAOYSA-N |
SMILES canonique |
CC1(COC(OC1)(C)CC2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



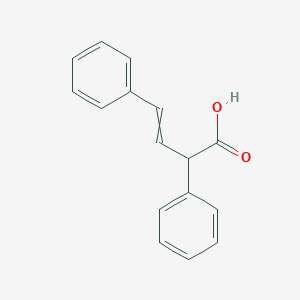
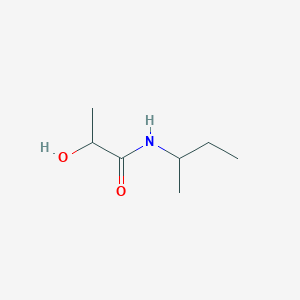
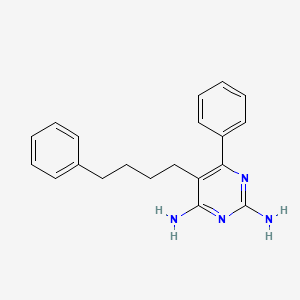
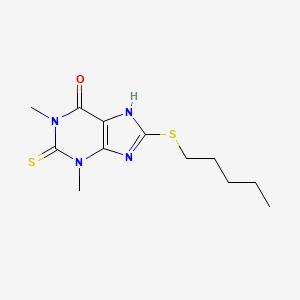

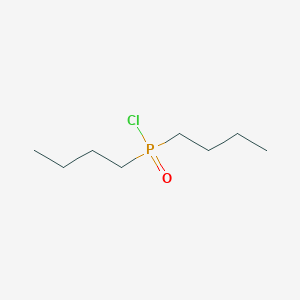
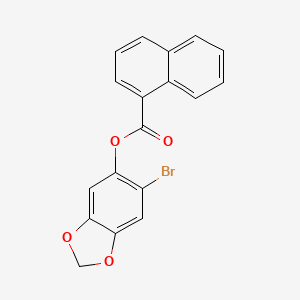


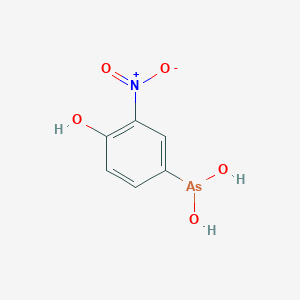

![Ethanone, 1-[4-(1-methylethyl)phenyl]-, oxime](/img/structure/B14742728.png)
